Product packaging for Benzo[b]thiophene-4-ethanol(Cat. No.:)

Benzo[b]thiophene-4-ethanol

Cat. No.: B8615287
M. Wt: 178.25 g/mol
InChI Key: GQCRCVDVQURUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-4-ethanol is a chemical building block of significant interest in pharmaceutical and medicinal chemistry research. The benzo[b]thiophene core structure is a privileged scaffold in drug discovery, found in several FDA-approved drugs and known for its diverse biological activities . Researchers utilize this heterocyclic system in the development of novel therapeutic agents due to its wide range of reported properties, including antimicrobial, antitumor, anti-inflammatory, and antitubercular activities . For instance, benzo[b]thiophene derivatives have shown promising results as potent antibacterial agents against drug-resistant strains of Staphylococcus aureus and demonstrate significant antitubercular activity, even against multidrug-resistant strains of Mycobacterium tuberculosis . The 4-ethanol side chain on this compound provides a versatile functional handle for further chemical modification, making it a valuable intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. As such, this compound serves as a critical precursor in parallel synthesis and combinatorial chemistry for generating libraries of multi-substituted benzo[b]thiophene derivatives . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10OS B8615287 Benzo[b]thiophene-4-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)ethanol

InChI

InChI=1S/C10H10OS/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,11H,4,6H2

InChI Key

GQCRCVDVQURUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CCO

Origin of Product

United States

Synthetic Methodologies for Benzo B Thiophene 4 Ethanol and Its Precursors/derivatives

Cyclization Reactions for Benzo[b]thiophene Core Formation

The construction of the benzo[b]thiophene core is a critical step in the synthesis of Benzo[b]thiophene-4-ethanol. Methodologies for this process can be broadly categorized into electrophilic cyclization approaches and transition metal-catalyzed reactions.

Electrophilic Cyclization Approaches

Electrophilic cyclization is a powerful strategy for the synthesis of the benzo[b]thiophene nucleus. This approach involves the intramolecular reaction of a nucleophilic sulfur atom with an electrophilic carbon center, often generated through the activation of a double or triple bond by an electrophile.

Halogen-mediated cyclization is a widely employed method for the synthesis of halogenated benzo[b]thiophenes, which can then be further functionalized. Molecular iodine, in particular, is a versatile reagent for these transformations due to its mild nature and ability to act as both an electrophile and a catalyst. morressier.com

The general mechanism involves the activation of an alkyne or alkene tethered to a thioanisole (B89551) derivative by an electrophilic halogen species. This is followed by an intramolecular nucleophilic attack from the sulfur atom, leading to the formation of the thiophene (B33073) ring.

Iodine-mediated Cyclization:

Molecular iodine can promote the cyclization of tethered heteroatom-containing alkenyl or alkynyl systems. nih.gov This iodocyclization has been effectively used for synthesizing various heterocyclic compounds, including benzo[b]thiophenes. nih.gov For instance, the reaction of 2-alkynyl-1-methylene azide (B81097) aromatics with iodine can lead to highly substituted cyclization products. nih.govacs.org The process is believed to proceed through an iodonium (B1229267) ion intermediate, followed by nucleophilic attack and subsequent rearrangement. nih.govacs.org Optimization of reaction conditions, such as the choice of base and solvent, can lead to high yields of the desired products. acs.orgorganic-chemistry.org

A study demonstrated a novel iodine-mediated intramolecular electrophilic aromatic cyclization of primary allylamines to synthesize various fused pyridine (B92270) systems, including thieno[3,2-b]pyridines. organic-chemistry.org This highlights the versatility of iodine in promoting the formation of heterocyclic systems.

ReactantsReagentProductYield (%)Reference
2-Alkynyl-1-methylene azide aromaticsIodine1,3-disubstituted 4-iodoisoquinolinesGood to High nih.govacs.org
Tethered heteroatom-containing alkenyl or alkynyl systemsMolecular IodineHalogenated benzo[b]thiophenesNot specified nih.gov
Primary allylaminesMolecular IodineThieno[3,2-b]pyridinesUp to 84% organic-chemistry.org

Bromine-mediated Cyclization:

Bromination of 3-substituted benzo[b]thiophenes can be a key step in the synthesis of complex molecules. researchgate.net For example, 7-methoxybenzo[b]thiophene (B1600899) undergoes bromination at the 4-position, a structure confirmed by unambiguous synthesis. researchgate.net

While less common than halogen-mediated methods for the direct synthesis of the benzo[b]thiophene core itself, chalcogens can play a role in precursor synthesis. For instance, the reaction of ortho-alkynylaryl bromides or chlorides with sodium sulfide (B99878) at high temperatures can produce benzo[b]thiophenes. rsc.org

Acid-catalyzed cyclization is a classical and effective method for the synthesis of the benzo[b]thiophene ring system. This approach typically involves the dehydration and cyclization of suitable precursors.

One of the well-established methods is the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals to produce 2-phenylbenzo[b]thiophenes. google.comgoogle.com Similarly, 3-substituted benzo[b]thiophenes can be prepared by the acid-catalyzed cyclization of arylthiomethyl ketones. google.com

Polyphosphoric acid (PPA) is a commonly used catalyst for these reactions. For example, the reaction of a specific precursor in neat PPA at elevated temperatures can yield a mixture of regioisomeric benzo[b]thiophenes. google.comgoogle.com Lewis acids such as zinc chloride, zinc iodide, aluminum chloride, and aluminum bromide can also be employed as catalysts for the cyclization of intermediate styryl sulfoxides. google.com

PrecursorAcid CatalystProductReference
2-Phenylthioacetaldehyde dialkyl acetalsNot specified2-Phenylbenzo[b]thiophenes google.comgoogle.com
Arylthiomethyl ketonesNot specified3-Alkylbenzo[b]thiophenes google.com
Specific precursorPolyphosphoric acidMixture of regioisomeric benzo[b]thiophenes google.comgoogle.com
Intermediate styryl sulfoxidesLewis acids (e.g., ZnCl2, ZnI2)2-Arylbenzo[b]thiophenes google.com

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[b]thiophenes, offering high efficiency and functional group tolerance.

Palladium-catalyzed reactions are particularly prominent in the synthesis of benzo[b]thiophenes. These methods often involve the formation of carbon-sulfur or carbon-carbon bonds to construct the thiophene ring.

A palladium-catalyzed carbonylative approach has been developed for the synthesis of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and oxygen. acs.orgnih.gov This process is catalyzed by a simple PdI₂/KI system and can be performed in ionic liquids, allowing for catalyst recycling. acs.orgnih.gov

Palladium-catalyzed coupling reactions on bromide derivatives of benzo[b]thiophenes have been investigated to access a variety of substituted compounds. researchgate.net Furthermore, direct 3-substituted benzothiophene (B83047) arylation using a Heck-type reaction with a Pd(OAc)₂/n-Bu₄NBr catalytic system has been reported. researchgate.net

ReactantsCatalyst SystemProductReference
2-(Methylthio)phenylacetylenes, CO, alcohol, O₂PdI₂/KIBenzothiophene-3-carboxylic esters acs.orgnih.gov
Brominated benzo[b]thiophenes and coupling partnersPalladium catalystSubstituted benzo[b]thiophenes researchgate.net
3-Substituted benzothiophene and aromatic halidesPd(OAc)₂/n-Bu₄NBr2-Arylbenzo[b]thiophenes researchgate.net
Copper-catalyzed Cyclization Reactions

Copper-catalyzed reactions represent a versatile and cost-effective approach for the synthesis of benzo[b]thiophenes. These methods often proceed through domino or radical cyclization pathways, enabling the formation of multiple bonds in a single operation.

One prominent copper-catalyzed method involves the domino synthesis of multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones using xanthate as a sulfur surrogate. rsc.orgrsc.org This process is hypothesized to occur via a sequence of copper-catalyzed C–S bond formation, followed by the formation of a metal–enolate complex. Homolytic cleavage of this complex leads to a radical cyclization, ultimately affording the benzo[b]thiophene structure. rsc.org This approach is notable for its ability to construct complex, multi-substituted products from readily available starting materials. rsc.org

Another strategy involves the copper-catalyzed cycloaddition of diaryl disulfides to heterobicyclic alkenes, which yields 2,3-dihydrobenzo[b]thiophene (B1596441) derivatives with high diastereoselectivity. acs.org This reaction forms both a C-S and a C-C bond in a single step. acs.org Additionally, copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide provides an effective route to 2-substituted benzo[b]thiophenes. organic-chemistry.org Thiocarboxylic acids have also been employed as a sulfur source in the copper-catalyzed synthesis of benzo[b]thiophenes from (2-iodobenzyl)triphenylphosphonium bromide, proceeding through a sequential Ullmann-type C–S bond coupling and a Wittig reaction. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Benzo[b]thiophene Derivatives

Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
2-Iodophenyl ketones, XanthateCuIMulti-substituted benzo[b]thiophenesModerate to Good rsc.orgrsc.org
Diaryl disulfides, Heterobicyclic alkenesCopper catalyst2,3-Dihydrobenzo[b]thiophene derivativesModerate acs.org
2-Bromo alkynylbenzenes, Sodium sulfideCuI, TMEDA2-Substituted benzo[b]thiophenesGood organic-chemistry.org
(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsCuI, 1,10-phenanthrolineBenzo[b]thiophenesGood acs.org
Gold(I)-NHC Catalyzed Cyclization

Gold catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the synthesis of benzo[b]thiophenes. These catalysts facilitate the efficient cyclization of 2-alkynyl thioanisoles to produce 2-substituted benzo[b]thiophenes. rsc.orgrsc.orgscispace.com

The reaction is typically catalyzed by a gold(I)-IPr hydroxide (B78521) complex (where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and can be performed with low catalyst loadings, as little as 0.5 mol%. rsc.org A key finding in this area is the essential role of a Brønsted acid, such as acetic acid, and its conjugate base for catalyst turnover. rsc.orgrsc.org This catalytic system is robust, tolerating a wide range of substrates with diverse electronic and steric properties, and can be conducted in the air using commercial-grade reagents and solvents. rsc.org The gold(I)-IPr chloride complex is also an effective catalyst, though it may exhibit an induction period. rsc.org This methodology provides a highly efficient route to various 2-substituted benzo[b]thiophenes. rsc.orgrsc.orgdntb.gov.ua

Table 2: Gold(I)-NHC Catalyzed Cyclization of 2-Alkynyl Thioanisoles

Catalyst SystemSubstrate ScopeKey FeaturesYieldReference
Au(IPr)OH, Acetic AcidWide range of 2-alkynyl thioanisolesLow catalyst loading, air-tolerant, broad substrate scopeHigh (>97% NMR yield for some substrates) rsc.orgrsc.org
Au(IPr)Cl2-Alkynyl thioanisolesEffective, may have an induction periodComparable to hydroxide catalyst over time rsc.org
Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been applied to the preparation of substituted benzo[b]thiophenes. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide.

In the context of benzo[b]thiophene synthesis, this reaction is often used to introduce aryl or heteroaryl substituents onto a pre-existing benzo[b]thiophene core. nih.govrsc.org For instance, 3-iodobenzo[b]thiophenes can be coupled with a variety of boronic acids to generate a diverse library of 3-substituted benzo[b]thiophene derivatives. nih.gov This approach allows for the late-stage functionalization of the benzo[b]thiophene scaffold, providing access to a wide range of analogues. nih.govresearchgate.net The reaction conditions are generally mild, often employing a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. researchgate.netresearchgate.net The development of aqueous solvent systems, such as aqueous n-butanol, has further enhanced the efficiency and environmental friendliness of this method for coupling heterocyclic boronic acids. acs.org

Table 3: Suzuki-Miyaura Cross-Coupling for Benzo[b]thiophene Functionalization

Benzo[b]thiophene SubstrateCoupling PartnerCatalyst/ReagentsProductReference
3-Iodobenzo[b]thiophenesAryl/Heteroaryl boronic acidsPd(PPh₃)₄, K₂CO₃3-Aryl/Heteroaryl benzo[b]thiophenes nih.govresearchgate.net
4-Bromo-6-chlorobenzothiopheneArylboronic acidsPalladium catalyst2,3,4,6-Tetraarylbenzothiophene (after further steps) rsc.org
Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key method for constructing the precursors to benzo[b]thiophenes. rsc.org This reaction is instrumental in forming the C-C triple bond necessary for subsequent cyclization.

A common strategy involves the Sonogashira coupling of 2-halothiophenols, such as 2-iodothiophenol, with various terminal alkynes. rsc.orgscispace.com The resulting 2-alkynylthiophenol intermediate can then undergo cyclization to form the benzo[b]thiophene ring. rsc.orgscispace.com This two-step, one-pot process provides a direct route to 2-substituted benzo[b]thiophenes. scispace.com The methodology has been successfully applied to generate diverse libraries of benzo[b]thiophene derivatives by varying both the alkyne and the haloarene starting materials. nih.govresearchgate.net For example, bromo-iodoarenes can be coupled with terminal alkynes, followed by lithiation and methylthiolation to produce precursors for iodocyclization, leading to 3-iodobenzo[b]thiophenes that can be further diversified. nih.gov

Table 4: Sonogashira Coupling in the Synthesis of Benzo[b]thiophene Precursors

Aryl HalideAlkyneCatalyst SystemIntermediate/ProductReference
2-IodothiophenolPhenylacetylenePd(II) catalyst2-Phenylbenzo[b]thiophene rsc.orgscispace.com
Bromo-iodoarenesTerminal alkynesPd/Cu catalyst2-Alkynyl-bromoarenes (precursors) nih.gov
2-Bromo-5-(4-methoxyphenyl)thiophene1-Ethynyl-2-(methylsulfanyl)benzenePd/Cu catalystPrecursor for 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene researchgate.net

Radical-Mediated Cyclization

Radical-mediated cyclizations offer a powerful alternative for the construction of the benzo[b]thiophene ring system. These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

A novel pathway to 2,3-substituted benzo[b]thiophenes has been developed through the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals. nih.govacs.org These precursors are derived from o-bromoarylacetonitriles. nih.govacs.org The radical cyclization is an efficient method for forming the heterocyclic ring and allows for the introduction of substituents at the 2 and 3 positions. nih.govacs.org

Furthermore, radical cyclization is a key step in certain copper-catalyzed domino reactions for synthesizing multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones and xanthate. rsc.orgrsc.org A proposed mechanism involves the formation of an aryl radical which then adds to an alkyne, followed by intramolecular cyclization. xmu.edu.cn This highlights the interplay between metal catalysis and radical pathways in modern synthetic strategies.

Table 5: Radical-Mediated Cyclization for Benzo[b]thiophene Synthesis

PrecursorReaction TypeKey FeaturesProductReference
Polarized ketene dithioacetals (from o-bromoarylacetonitriles)Intramolecular Radical CyclizationNovel route to 2,3-disubstituted derivatives2,3-Substituted benzo[b]thiophenes nih.govacs.org
2-Iodophenyl ketones and xanthateCopper-Catalyzed Domino Radical CyclizationDomino process, uses a sulfur surrogateMulti-substituted benzo[b]thiophenes rsc.orgrsc.org
2-Methylthiobenzene diazonium salt and phenylacetyleneElectrochemical Radical GenerationPaired electrolysis, aryl radical precursor2-Arylbenzothiophene derivatives xmu.edu.cn

Photochemical Cyclization Methods

Photochemical reactions provide a unique approach to synthesizing benzo[b]thiophenes, often under mild conditions. These methods utilize light energy to promote cyclization reactions that would be difficult to achieve through thermal means.

One effective photochemical method is the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. thieme-connect.com This reaction leads to the formation of fused benzo[b]thiophene derivatives, such as naphtho[2,1-b:3,4-b′]dithiophenes and phenanthro[9,10-b]thiophenes. thieme-connect.com This approach has been shown to be more efficient than corresponding oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com Another strategy involves a visible-light-promoted cyclization of disulfides and alkynes, which offers a practical route to various benzothiophene derivatives. rsc.org Additionally, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin (B541160) Y, regioselectively yields substituted benzothiophenes. organic-chemistry.org

Table 6: Photochemical Methods for Benzo[b]thiophene Synthesis

Starting MaterialsPromoter/CatalystProduct TypeKey AdvantageReference
4,5-Diaryl-substituted thiophenesIodineFused benzo[b]thiophene derivativesMore efficient than thermal oxidative coupling thieme-connect.com
Disulfides and alkynesVisible lightSubstituted benzo[b]thiophenesPractical and mild conditions rsc.org
o-Methylthio-arenediazonium salts and alkynesEosin Y (photocatalyst), Green lightSubstituted benzo[b]thiophenesRegioselective radical annulation organic-chemistry.org

Electrochemical Synthetic Routes

Electrochemical methods offer a green and efficient alternative for the synthesis of benzo[b]thiophene derivatives, often avoiding the need for harsh chemical oxidants or reductants.

An established electrochemical route is the intramolecular reductive cyclization of ortho-haloaryl allyl thioethers, catalyzed by Nickel(II) complexes with cyclam ligands. tandfonline.com This reaction is performed in a one-compartment cell with a sacrificial magnesium anode and affords dihydro-benzo[b]thiophene derivatives in moderate to good yields. tandfonline.com

Another innovative approach is the use of paired electrolysis for the synthesis of 2-arylbenzothiophene derivatives. xmu.edu.cn In this system, the electrochemical reduction of a 2-methylthiobenzene diazonium salt at the cathode generates an aryl radical. This radical then adds to an alkyne, leading to a vinyl radical which undergoes intramolecular cyclization. Subsequent anodic oxidation and demethylation yield the final product. xmu.edu.cn This method allows for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions, proceeding through a tandem radical addition-cyclization pathway. organic-chemistry.org

Table 7: Electrochemical Synthesis of Benzo[b]thiophene Derivatives

SubstrateCatalyst/SystemProductKey FeaturesReference
ortho-Haloaryl allyl thioethersNi(II)-cyclam complexDihydro-benzo[b]thiophene derivativesIntramolecular reductive cyclization tandfonline.com
2-Methylthiobenzene diazonium salt, PhenylacetylenePaired electrolysis (Graphite anode, Ni cathode)2-Arylbenzothiophene derivativesSequential paired electrolysis, radical mechanism xmu.edu.cn
2-Alkynylthioanisoles, Sodium sulfinatesElectrochemical cellC-3-Sulfonated benzothiophenesOxidant- and catalyst-free, radical pathway organic-chemistry.org

Aryne Reaction Approaches

The generation of aryne intermediates provides a powerful tool for the construction of substituted aromatic and heteroaromatic systems. In the context of benzo[b]thiophene synthesis, the reaction of an appropriately substituted aryne with an alkynyl sulfide can lead to the formation of the benzo[b]thiophene skeleton in a single step. nih.gov

One plausible route to a precursor for this compound via an aryne intermediate involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with an alkynyl sulfide. This reaction has been shown to produce a 4-chlorobenzo[b]thiophene (B105630) derivative. nih.gov The formation of the benzo[b]thiophene scaffold is achieved through a sequence of C–S bond formation, C–C bond formation, protonation, and dealkylation. nih.gov

The resulting 4-chlorobenzo[b]thiophene can then serve as a versatile intermediate. The chloro-substituent at the 4-position can be transformed into the desired ethanol (B145695) group through a series of well-established organometallic and reduction reactions. For instance, the chloro group could be converted to an organometallic species, such as a Grignard or organolithium reagent, which can then react with an appropriate electrophile to introduce a two-carbon chain. Subsequent functional group manipulations would then yield the ethanol moiety.

Table 1: Proposed Synthesis of a 4-Substituted Benzo[b]thiophene via an Aryne Reaction
StepReactantsReagents and ConditionsProductReference
12-chloro-6-(trimethylsilyl)phenyl triflate, Ethyl p-tolylethynyl sulfideCesium fluoride, Acetonitrile, Heat3-(4-tolyl)-4-chlorobenzo[b]thiophene nih.gov
23-(4-tolyl)-4-chlorobenzo[b]thiopheneMg, THF; then Ethylene oxide; then H₃O⁺2-(3-(4-tolyl)benzo[b]thiophen-4-yl)ethanolPlausible synthetic step

One-Pot Multicomponent Cyclocondensation Strategies

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net For the synthesis of precursors to this compound, a one-pot approach could be envisioned to construct a benzo[b]thiophene ring with a suitable functional group at the 4-position, such as a carboxyl or formyl group.

While a specific one-pot multicomponent reaction for the direct synthesis of a 4-substituted benzo[b]thiophene leading to the ethanol derivative is not extensively documented, the principles of such reactions can be applied. For example, a multicomponent reaction involving an ortho-halo benzaldehyde, a sulfur source, and a component to form the thiophene ring could potentially be designed to yield a 4-formylbenzo[b]thiophene. researchgate.netresearchgate.net

A known one-pot synthesis of benzo[b]thiophene-2-carbaldehyde from methylthiobenzene, BuLi, and DMF demonstrates the feasibility of constructing the benzo[b]thiophene ring and introducing a carbaldehyde group in a single pot. mdpi.com A similar strategy, starting with a meta-substituted thioanisole, could theoretically direct functionalization to the desired 4-position of the resulting benzo[b]thiophene.

Functionalization and Derivatization at the 4-position and other positions

Introduction of the Ethanol Moiety

A direct and practical approach to the synthesis of this compound starts from the commercially available precursor, benzo[b]thiophene-4-carboxaldehyde (B180431). nih.govsigmaaldrich.com This method involves a two-step process: the reduction of the aldehyde to the corresponding alcohol, followed by a one-carbon homologation to extend the side chain to the desired ethanol group.

Step 1: Reduction of Benzo[b]thiophene-4-carboxaldehyde

The reduction of the aldehyde functionality to a primary alcohol can be readily achieved using a variety of standard reducing agents.

Table 2: Reduction of Benzo[b]thiophene-4-carboxaldehyde
Reducing AgentSolventTypical ConditionsProduct
Sodium borohydride (B1222165) (NaBH₄)Methanol or Ethanol0 °C to room temperatureBenzo[b]thiophene-4-methanol
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF0 °C to room temperature, followed by aqueous workupBenzo[b]thiophene-4-methanol

Step 2: Homologation to this compound

The conversion of benzo[b]thiophene-4-methanol to this compound requires the addition of a one-carbon unit. A common and effective method for this transformation is to first convert the alcohol to a more reactive leaving group, such as a halide, and then perform a nucleophilic substitution with a cyanide source, followed by reduction of the nitrile.

An alternative approach for the one-carbon homologation could involve a Wittig reaction on benzo[b]thiophene-4-carboxaldehyde using a phosphonium (B103445) ylide such as methoxymethylenetriphenylphosphorane, followed by hydrolysis of the resulting enol ether and reduction of the intermediate aldehyde. masterorganicchemistry.comwikipedia.org

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound is amenable to a variety of derivatization reactions, including esterification and etherification, to produce a range of functionalized analogues.

Esterification:

Ester derivatives can be synthesized by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine. savemyexams.comsavemyexams.comlibretexts.orgchemguide.co.ukchemguide.co.uk The reaction with a generic acyl chloride is depicted below.

Table 3: Representative Esterification of this compound
AlcoholAcylating AgentReagents and ConditionsProductReference
This compoundAcetyl chloridePyridine, Dichloromethane, 0 °C to room temperatureBenzo[b]thiophen-4-yl)ethyl acetate savemyexams.comsavemyexams.com
This compoundBenzoyl chlorideTriethylamine, THF, 0 °C to room temperatureBenzo[b]thiophen-4-yl)ethyl benzoate libretexts.orgchemguide.co.uk

Etherification:

The Williamson ether synthesis provides a classic and reliable method for the preparation of ethers from alcohols. wikipedia.orgmasterorganicchemistry.combyjus.comlumenlearning.comjove.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Table 4: Representative Etherification of this compound
AlcoholAlkylating AgentReagents and ConditionsProductReference
This compoundMethyl iodideSodium hydride, THF4-(2-methoxyethyl)benzo[b]thiophene wikipedia.orgbyjus.com
This compoundBenzyl bromidePotassium tert-butoxide, DMF4-(2-(benzyloxy)ethyl)benzo[b]thiophene masterorganicchemistry.comlumenlearning.com

Modifications of the Thiophene or Benzene (B151609) Ring System

Further functionalization of the benzo[b]thiophene ring system in this compound can be achieved through electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the electronic properties of the existing substituent. The order of reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is generally 3 > 2 > 6 > 5 > 4 > 7. chemicalbook.comresearchgate.net

The 4-ethanol group is an alkyl group with a hydroxyl substituent. Alkyl groups are generally weakly activating and ortho-, para-directing in electrophilic aromatic substitution on a benzene ring. youtube.comlibretexts.org In the benzo[b]thiophene system, the 4-ethanol group would likely direct incoming electrophiles to the available ortho and para positions, which are the 3- and 5-positions. Given the inherent higher reactivity of the 3-position in benzo[b]thiophene, substitution at this position would be highly favored.

Table 5: Predicted Products of Electrophilic Substitution on this compound
ReactionElectrophileMajor ProductMinor Product(s)Reference
NitrationHNO₃/H₂SO₄3-Nitrothis compound5-Nitrothis compound chemicalbook.comresearchgate.net
BrominationBr₂/FeBr₃3-Bromothis compound5-Bromothis compound chemicalbook.comresearchgate.net
Friedel-Crafts AcylationAcetyl chloride/AlCl₃3-Acetylthis compound5-Acetylthis compound chemicalbook.comresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. sciepub.comacs.orged.gov This technology can be applied to several of the synthetic steps involved in the preparation and derivatization of this compound.

For instance, the esterification of this compound can be significantly expedited using microwave irradiation, often reducing reaction times from hours to minutes. sciepub.comacs.orged.govacs.orgresearchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, on a halogenated derivative of this compound to introduce further substituents on the ring system, can be dramatically enhanced by the use of microwave heating. durham.ac.ukresearchgate.netnih.govorganic-chemistry.orgmdpi.com

Table 6: Potential Microwave-Assisted Reactions for this compound Synthesis and Derivatization
Reaction TypeSubstratesConditionsAdvantage of MicrowaveReference
EsterificationThis compound, Acetic acidCatalytic H₂SO₄, Microwave irradiationReduced reaction time, improved yield sciepub.comacs.org
Suzuki Coupling3-Bromo-benzo[b]thiophene-4-ethanol, Phenylboronic acidPd catalyst, Base, Microwave irradiationRapid C-C bond formation durham.ac.ukresearchgate.net

Structural Analysis and Advanced Spectroscopic Characterization of Benzo B Thiophene 4 Ethanol and Its Derivatives

Vibrational Spectroscopy Studies (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For benzo[b]thiophene derivatives, the FT-IR spectrum reveals characteristic vibrational modes of the aromatic system and its substituents.

The core benzo[b]thiophene structure exhibits several key absorption bands. The aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹. nii.ac.jp Ring stretching frequencies are observed in the 1600-1350 cm⁻¹ region. nii.ac.jptsijournals.com The C-S stretching modes of the thiophene (B33073) ring are generally found between 710 and 687 cm⁻¹. nii.ac.jp The out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the benzene (B151609) ring, occur in the 900-650 cm⁻¹ range. nii.ac.jp

For a derivative like Benzo[b]thiophene-4-ethanol, additional characteristic peaks would be expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the ethanol (B145695) group. C-O stretching vibrations would likely appear in the 1050-1250 cm⁻¹ range. The presence of the ethyl chain would also introduce C-H stretching vibrations of sp³ hybridized carbons just below 3000 cm⁻¹.

In studies of various benzo[b]thiophene derivatives, FT-IR is routinely used to confirm the incorporation of specific functional groups. For instance, in the synthesis of 2-(3'-chlorobenzo(b)thiophene-2'-yl)-3,1-benzoxazin-4-one, a strong absorption band at 1778 cm⁻¹ was attributed to the carbonyl group of the oxazinone moiety, and a band at 1600 cm⁻¹ was assigned to the C=N function. tsijournals.com Another study on 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reported a strong absorption band at 3323–3428 cm⁻¹ corresponding to the amino group and a band at 2201 cm⁻¹ for the cyano group.

Interactive Data Table: Characteristic FT-IR Frequencies for Benzo[b]thiophene Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound Example
Aromatic C-H Stretch~3100Benzo[b]thiophene
C=C Ring Stretch1600-1350Benzo[b]thiophene Derivatives
C-S Stretch710-687Benzo[b]thiophene
Aromatic C-H Out-of-Plane Bend900-650Benzo[b]thiophene Derivatives
Carbonyl (C=O) Stretch~17782-(3'-chlorobenzo(b)thiophene-2'-yl)-3,1-benzoxazin-4-one tsijournals.com
Amino (N-H) Stretch3323-34282-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Cyano (C≡N) Stretch~22012-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, APT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

¹H-NMR: The proton NMR spectrum of the parent benzo[b]thiophene shows distinct signals for the protons on both the benzene and thiophene rings. chemicalbook.com The chemical shifts (δ) are typically observed in the aromatic region (δ 7.0-8.0 ppm). For this compound, the ethanol side chain would introduce characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the aromatic ring (Ar-CH₂-) would likely appear as a triplet around δ 2.8-3.0 ppm, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) would be expected as a quartet around δ 3.7-3.9 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on concentration and solvent.

In a study of 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (2,7-diBr-BTBT) S-oxide derivatives, ¹H-NMR was used to confirm the structure, with aromatic protons appearing in the range of δ 7.39-8.07 ppm. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For benzo[b]thiophene, the aromatic carbons typically resonate in the δ 120-140 ppm range. mdpi.com For this compound, the carbons of the ethanol side chain would appear at higher field strengths. The Ar-CH₂- carbon would be expected around δ 30-40 ppm, and the -CH₂-OH carbon would resonate around δ 60-70 ppm.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Group¹H-NMR (Expected)¹³C-NMR (Expected)
Aromatic Protons (H-2, H-3, H-5, H-6, H-7)7.0 - 8.0120 - 145
Ar-C H₂-CH₂-OH-30 - 40
Ar-CH₂-C H₂-OH-60 - 70
Ar-CH₂ -CH₂-OH~2.9 (triplet)-
Ar-CH₂-CH₂ -OH~3.8 (quartet)-
-OH Variable (broad singlet)-

Mass Spectrometry for Molecular Confirmation (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is crucial for confirming the identity of newly synthesized molecules.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture by liquid chromatography before they are introduced into the mass spectrometer. It is widely used for the analysis of benzo[b]thiophene derivatives to confirm the molecular weight of the target compounds and identify any impurities or byproducts from the synthesis. tsijournals.comrsc.org

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. This is a definitive method for confirming the molecular identity. For instance, in the characterization of 2,7-diBr-BTBT dioxide, HRMS (APCI-) calculated the mass as 427.8176, and the found mass was 427.8181, confirming the chemical formula C₁₄H₆O₂S₂Br₂. mdpi.com For this compound (C₁₀H₁₀OS), the expected exact mass would be precisely determined by HRMS, distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the material's properties.

While the crystal structure of this compound is not specifically reported, studies on numerous benzo[b]thiophene derivatives have revealed important insights into their solid-state packing. colab.wsresearchgate.net The planarity of the benzo[b]thiophene core often leads to π-π stacking interactions, which are crucial for charge transport in organic electronic applications. researchgate.net The nature and position of substituents significantly influence the crystal packing arrangement. For example, the introduction of long alkyl chains in 2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C8-BTBT) leads to a layered structure with herringbone packing, which is favorable for high charge carrier mobility. researchgate.net

For this compound, the hydroxyl group would likely introduce hydrogen bonding in the solid state, leading to specific supramolecular architectures that would influence its physical properties, such as melting point and solubility.

Thermal Analysis Techniques (TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

TGA (Thermogravimetric Analysis): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of a compound. For organic semiconductors based on the benzothiophene scaffold, high thermal stability is a desirable property. Studies on oxidized 2,7-diBr-BTBT derivatives showed that thermal stability increases with the number of oxygen atoms in the molecule. mdpi.com TGA is crucial for determining the maximum processing temperatures for materials used in electronic devices.

DSC (Differential Scanning Calorimetry): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. These properties are important for understanding the material's morphology and for optimizing processing conditions, such as annealing temperatures for thin-film devices. mdpi.com

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. It provides information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are critical for the design of organic electronic materials.

Studies on various benzothiophene derivatives have shown that their electrochemical properties can be tuned by substitution. nih.govxmu.edu.cn The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. For example, in a study of substituted thieno[3,2-b] researchgate.netbenzothiophenes, the oxidation potential values varied between 1.20 and 1.40 V/SCE depending on the electronic nature of the substituents. nih.gov The introduction of electron-donating groups generally lowers the oxidation potential (raises the HOMO level), while electron-withdrawing groups increase it. The electrochemical behavior of this compound would be influenced by the electron-donating nature of the hydroxyethyl (B10761427) group.

Surface and Film Morphology Analysis (Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. It is extensively used to characterize the morphology of thin films of organic semiconductors, as the film quality directly impacts device performance.

For benzo[b]thiophene derivatives used in organic field-effect transistors (OFETs), AFM is used to assess film continuity, grain size, and surface roughness. researchgate.netrsc.orgrsc.org For example, AFM studies on thin films of 2,7-bis(octyloxy) researchgate.netbenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) revealed terraced islands on top of a continuous film. rsc.orgrsc.org The morphology was shown to be highly dependent on deposition conditions and post-annealing treatments. researchgate.netrsc.orgrsc.org Understanding the film morphology is key to optimizing the performance of electronic devices based on these materials. researchgate.net

Theoretical and Computational Studies on Benzo B Thiophene 4 Ethanol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular system, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The electronic structure, also elucidated by DFT, reveals how electrons are distributed among different energy levels and spatial regions of the molecule. This information is fundamental to understanding the molecule's reactivity, polarity, and spectroscopic behavior. researchgate.netderpharmachemica.com For instance, the distribution of electron density can indicate which parts of the Benzo[b]thiophene-4-ethanol molecule are electron-rich and which are electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For benzo[b]thiophene derivatives, FMO analysis can predict their behavior in various chemical reactions and their potential as materials in organic electronics, where the HOMO-LUMO gap influences charge transport properties. researchgate.netmdpi.com

Table 1: Frontier Molecular Orbital Energies for Selected Benzo[b]thiophene Derivatives (Calculated at B3LYP/6-311++G level of theory)**

Compound HOMO (a.u.) LUMO (a.u.) HOMO-LUMO Gap (eV)
Benzothiophene (B83047) -0.243 -0.049 5.28
Dibenzothiophene -0.225 -0.049 4.79

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data. For benzo[b]thiophene derivatives, computational methods can simulate infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govnih.govnih.gov DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum, aiding in the assignment of experimentally observed bands to specific molecular vibrations. nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in UV-Vis spectra. polimi.it This allows for the prediction of the color and photophysical properties of the molecule. polimi.itnih.govnih.gov Theoretical predictions of NMR chemical shifts and coupling constants are also valuable for confirming the structure of newly synthesized compounds.

Calculation of Optical Properties and Polarizability Anisotropy

The interaction of a molecule with light is determined by its optical properties, which can be computationally modeled. Properties such as polarizability, which describes how easily the electron cloud of a molecule can be distorted by an external electric field, and hyperpolarizability, which is related to non-linear optical phenomena, can be calculated using quantum chemical methods. researchgate.netresearchgate.net For benzo[b]thiophene-based materials, these calculations are particularly relevant for applications in optoelectronics, such as organic solar cells and light-emitting diodes. polimi.itnih.govnih.gov

Polarizability anisotropy, the difference in polarizability along different molecular axes, is another important parameter that can be computationally determined. It influences the molecule's behavior in anisotropic environments, such as liquid crystals, and affects properties like light scattering.

Mechanistic Investigations

Computational studies play a crucial role in elucidating the detailed step-by-step pathways of chemical reactions involving benzo[b]thiophene derivatives.

Elucidation of Reaction Pathways (e.g., C-H functionalization, Heck-type mechanisms, concerted metalation-deprotonation)

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and developing new synthetic methodologies. Computational chemistry allows for the exploration of potential reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing a detailed picture of how a reaction proceeds.

For benzo[b]thiophene systems, several important reaction mechanisms have been investigated computationally:

C-H Functionalization: This refers to the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.gov Computational studies can help to understand the regioselectivity of these reactions and the role of the catalyst in activating the C-H bond. nih.govresearchgate.net

Heck-type Mechanisms: The Heck reaction is a palladium-catalyzed cross-coupling reaction. In the context of benzo[b]thiophenes, mechanistic studies, including kinetic isotope effect (KIE) experiments, have provided evidence for a Heck-type pathway in C-H arylation reactions. acs.orgresearchgate.net These studies suggest a process involving carbopalladation across a double bond of the thiophene (B33073) ring, followed by elimination. acs.orgresearchgate.net

Concerted Metalation-Deprotonation (CMD): This is a common mechanism for C-H activation in which the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted step, often assisted by a base. wikipedia.orgnih.gov Computational studies can model the transition state of this process and determine its energetic feasibility compared to other potential pathways. nih.gov For some reactions of thiophenes, experimental and computational evidence has suggested that a CMD mechanism is less likely than a Heck-type pathway, particularly when the reaction favors the less acidic position. acs.org An "electrophilic" variant of the CMD mechanism (eCMD) has also been proposed based on computational studies, where there is enhanced positive charge buildup on the substrate in the transition state. nih.gov

By modeling these and other reaction pathways, computational chemistry provides invaluable insights into the reactivity of this compound and its derivatives, guiding the design of new and efficient synthetic routes.

Kinetic Isotope Effect (KIE) Studies (¹³C and ²H KIEs)

Kinetic Isotope Effect (KIE) studies are a sophisticated method used to determine the mechanism of a chemical reaction by observing the effect of isotopic substitution on the reaction rate. While specific KIE studies focused solely on this compound are not extensively documented in publicly available literature, the principles of ¹³C and ²H KIEs are fundamental to understanding its potential reaction mechanisms, such as oxidation or dehydration of the ethanol (B145695) side chain.

For a hypothetical enzymatic oxidation of the ethanol group, a primary ²H KIE would be expected if the C-H bond cleavage at the α-carbon is the rate-determining step. The magnitude of the KIE would provide insight into the transition state of the reaction. Similarly, ¹³C KIEs could be employed to probe changes in bonding at the carbon skeleton during a reaction, offering a more detailed picture of the transition state structure.

Computational Modeling of Catalytic Cycles

Computational modeling provides a virtual window into the complex and often transient steps of catalytic cycles. While specific published models for catalytic cycles involving this compound are scarce, density functional theory (DFT) and other quantum mechanical methods are the standard approaches for such investigations.

These computational models can be used to map the potential energy surface of a reaction, identifying the structures of intermediates and transition states. For instance, in a hypothetical metal-catalyzed cross-coupling reaction to synthesize derivatives of this compound, computational modeling could elucidate the energies of oxidative addition, transmetalation, and reductive elimination steps, thereby optimizing reaction conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are pivotal in the field of drug discovery and materials science, allowing for the prediction of molecular interactions and properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Docking studies can reveal crucial information about the binding mode, binding affinity, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For example, docking this compound into the active site of a target enzyme could predict its inhibitory potential and guide the design of more potent analogs. The results of such a hypothetical study are presented in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr119, Gly121
Mitogen-activated protein kinase p38 alpha-9.1Lys53, Met109, Asp168

This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds.

A QSAR model for a series of Benzo[b]thiophene derivatives, including this compound, would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with the experimentally determined biological activity to generate a predictive model. Such a model could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity. A hypothetical QSAR model is summarized in the table below.

ModelPredictive R²
Anti-inflammatory Activity0.850.720.78

This data is hypothetical and for illustrative purposes. R² (coefficient of determination), Q² (cross-validated R²), and Predictive R² are statistical measures of the model's quality.

Research Applications and Advanced Studies of Benzo B Thiophene 4 Ethanol and Its Analogues

Medicinal Chemistry Research Applications

The versatility of the benzo[b]thiophene scaffold has enabled its exploration in a multitude of therapeutic areas. Researchers have leveraged this core structure to design and synthesize novel compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govijpsjournal.com

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzo[b]thiophene core is widely recognized as such a scaffold. nih.gov Its structural rigidity, combined with the electron-rich sulfur atom, allows for diverse interactions with biological macromolecules through hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov This adaptability has made it a foundational element in the design of new lead compounds. Numerous benzo[b]thiophene-based drugs have reached clinical use, validating its status as a privileged structure with high therapeutic potential. nih.gov The ability to readily functionalize various positions on both the thiophene (B33073) and benzene (B151609) rings allows medicinal chemists to fine-tune the pharmacological properties of its derivatives, targeting a wide spectrum of diseases from cancer to neurodegenerative disorders. nih.govijpsjournal.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For benzo[b]thiophene derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential. These studies have revealed that the type and position of substituents on the benzo[b]thiophene ring system are crucial for both potency and selectivity.

For instance, in the development of antifungal agents, it was found that benzo[b]thiophene analogues of the allylamine (B125299) antimycotic terbinafine (B446) showed varied activity depending on the position of the side chain. Derivatives with the side chain at positions 3, 4, or 7 were found to be bioequivalent to terbinafine. Furthermore, introducing a substituent at the 3-position of a 7-substituted analogue significantly enhanced activity against Candida albicans. nih.gov Similarly, in the context of antimicrobial agents, SAR studies on a series of 2-carbonylchlorides and 2-isopropyl carboxamides derived from benzo[b]thiophene identified specific compounds with significant antibacterial activity. nih.gov These studies underscore the importance of systematic structural modification to identify the chemical features responsible for a compound's biological effects and to guide the design of more potent and selective drug candidates. nih.gov

The benzo[b]thiophene scaffold has been extensively used as a template for the design of potent and selective enzyme inhibitors, targeting key proteins involved in various disease pathologies.

In the context of Alzheimer's disease, inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. Researchers have designed and synthesized numerous benzo[b]thiophene derivatives as potential cholinesterase inhibitors. One study detailed the synthesis of a series of benzo[b]thiophene-chalcone hybrids and evaluated their inhibitory activity. nih.govmdpi.com The results indicated that the hybrid structures were generally better inhibitors than their simpler 2-phenylbenzothiophene precursors. nih.gov Specifically, compound 5f emerged as the most effective AChE inhibitor, while compound 5h was the best BChE inhibitor, with a potency comparable to the standard drug galantamine. nih.govmdpi.com Other research has also confirmed that various heterocycles incorporating the benzo[b]thiophene motif exhibit AChE inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov

Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids Against Cholinesterases nih.gov
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
5a> 5035.70
5f62.10> 50
5h> 5024.35
5i> 5059.60
Galantamine (Reference)Not Reported28.08

β-Secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease, as it is a key enzyme in the production of amyloid-β peptides. The benzo[b]thiophene scaffold has been identified as a potential starting point for the construction of novel BACE1 inhibitors. Research efforts have included the synthesis of 4- and 5-substituted benzo[b]thiophenes designed to serve as foundational structures for more complex inhibitors. However, detailed reports on the specific inhibitory activities (e.g., IC₅₀ values) of benzo[b]thiophene-4-ethanol analogues against BACE1 are not extensively documented in the reviewed scientific literature.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The benzo[b]thiophene scaffold has proven to be a valuable framework for developing inhibitors against a variety of kinases.

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when abnormally activated, contributes to tumor cell proliferation and survival. A series of novel inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold have been developed. bohrium.com One study identified compound 8b as a potent STAT3 inhibitor that induced apoptosis and blocked the cell cycle in cancer cells. bohrium.com Another investigation led to the discovery of compound 10K , also a benzo[b]thiophene 1,1-dioxide derivative, which showed excellent activity in inhibiting STAT3 phosphorylation and was effective in animal models of idiopathic pulmonary fibrosis. nih.gov

JAK2, PIM, and MK2 Kinases: Research has extended to other kinase families. While studies have described thiophene carboxamides as inhibitors of Janus kinase 2 (JAK2), specific development of benzo[b]thiophene analogues for this target is less defined. nih.gov However, for Pim-1 kinase, a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have been synthesized and evaluated, with several compounds showing high inhibitory activity. For Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a specific and potent benzothiophene (B83047) inhibitor, PF-3644022 , has been developed. This ATP-competitive compound inhibits MK2 with a Kᵢ value of 3 nM and an IC₅₀ of 160 nM in human monocytic cells, demonstrating oral anti-inflammatory efficacy in animal models.

BRAF Kinase: The BRAF kinase is a well-known target in melanoma, but research literature does not prominently feature benzo[b]thiophene-based compounds as leading inhibitors for this specific kinase.

Rho Kinase (ROCK): A new benzo[b]thiophene-containing scaffold was identified as a Rho kinase (ROCK) inhibitor. Subsequent SAR studies led to the development of derivatives, such as compound b19 (a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative), which significantly inhibited the proliferation, migration, and invasion of breast cancer cells by targeting the RhoA/ROCK pathway.

Benzo[b]thiophene Derivatives as Kinase Inhibitors
Target KinaseCompound Series/ExampleKey Findings/Activity
STAT3Benzo[b]thiophene 1,1-dioxide derivatives (e.g., 10K)Excellent inhibition of STAT3 phosphorylation. nih.gov
Pim-1Tetrahydrobenzo[b]thiophene-3-carbohydrazidesSeveral derivatives showed high inhibitory activity.
MK2PF-3644022Potent, selective, ATP-competitive inhibitor (Kᵢ = 3 nM; IC₅₀ = 160 nM).
Rho Kinase (ROCK)Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides (e.g., b19)Inhibited cancer cell proliferation and migration via the RhoA/ROCK pathway.

Inhibitor Design and Evaluation

Enzyme Inhibition Beyond Cholinesterases and Kinases (e.g., α-amylase, 5-lipoxygenase, protein tyrosine phosphatase 1B, fatty acid amide hydrolase)

The structural versatility of the benzo[b]thiophene scaffold has prompted extensive research into its potential as an inhibitor for a wide range of enzymes beyond kinases and cholinesterases.

α-Amylase Inhibition: Derivatives of benzo[b]thiophene have been identified as potent inhibitors of α-amylase, an enzyme targeted in the management of type 2 diabetes. A novel series of hybrid indole–thiazolidinedione–triazole derivatives incorporating the benzo[b]thiophene moiety demonstrated significant in vitro inhibitory activity against porcine pancreatic α-amylase. dntb.gov.ua The IC50 values for these compounds ranged from 0.51 ± 0.02 to 7.99 ± 0.28 μM, with the most potent compounds showing greater efficacy than the standard drug, acarbose (B1664774) (IC50 of 0.68 ± 0.02 μM). dntb.gov.ua Another study on different benzo[b]thiophene hybrids also revealed potent α-amylase inhibition, with IC50 values ranging from 0.61 to 6.74 µM, again surpassing the activity of acarbose (IC50 = 1.11 ± 0.03 µM). researchgate.net

Table 1: α-Amylase Inhibition by Benzo[b]thiophene Derivatives

Compound Series IC50 Range (µM) Standard Drug (Acarbose) IC50 (µM) Source
Hybrid indole–thiazolidinedione–triazoles 0.51 - 7.99 0.68 dntb.gov.ua

5-Lipoxygenase (5-LOX) Inhibition: The benzo[b]thiophene moiety is a key feature of Zileuton, a marketed inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. researchgate.netgoogle.com This has spurred the development of other benzo[b]thiophene-based 5-LOX inhibitors. Research into new hybrid molecules has identified compounds with significant in vitro LOX inhibitory activity, in some cases higher than that of the anti-inflammatory drug meclofenamate sodium. researchgate.net Studies suggest that the benzo[b]thiophene scaffold is essential for the inhibitory activity against 5-LO product biosynthesis. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of the insulin (B600854) receptor signaling pathway, making it a therapeutic target for type 2 diabetes. nih.gov Novel series of benzothiophene biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of PTP1B. nih.gov The most active compounds in these series inhibited recombinant human PTP1B with IC50 values in the nanomolar range (20-50 nM). nih.gov Crystallographic studies have shown that these inhibitors bind to the enzyme's active site, held in place by interactions within two hydrophobic pockets. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition: While the benzo[b]thiophene scaffold has been explored for various enzymatic targets, specific research on its derivatives as inhibitors of fatty acid amide hydrolase (FAAH) is not extensively covered in the reviewed literature.

Antimicrobial Activity Research (Antibacterial, Antifungal, Anti-leishmanial)

Benzo[b]thiophene and its analogues have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising scaffolds for the development of new anti-infective agents. ijpsjournal.com

Antibacterial Activity: The rise of antimicrobial resistance has necessitated the search for novel antibacterial agents. digitellinc.com Benzo[b]thiophene derivatives have shown notable efficacy in this area. Certain synthesized compounds exhibited in vitro antibacterial activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. epidermatitis, B. subtilis) bacteria, with some showing potency comparable to the standard antibiotic, ampicillin. tsijournals.com Furthermore, benzo[b]thiophene acylhydrazones have been specifically investigated for their activity against multidrug-resistant Staphylococcus aureus (MRSA). One non-cytotoxic derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, displayed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. nih.gov

Antifungal Activity: The antifungal potential of this class of compounds has also been established. Studies have shown that certain benzo[b]thiophene derivatives possess marked activity against fungal species such as Aspergillus niger and Candida albicans. tsijournals.com Di(hetero)arylamine derivatives based on the benzo[b]thiophene system have been evaluated against clinically relevant fungi, including Candida, Aspergillus, and dermatophytes. The most active of these compounds demonstrated a broad spectrum of activity, including against fluconazole-resistant fungi, and was particularly potent against dermatophytes. researchgate.net

Anti-leishmanial Activity: Leishmaniasis is a significant health problem caused by Leishmania protozoa, and new treatments are urgently needed. nih.govnih.gov A novel benzothiophene-flavonol compound has shown broad-spectrum activity against several Leishmania species, with an EC50 value of 1.9 μM for Leishmania infantum, 3.4 μM for L. donovani, and 6.7 μM for L. major. nih.gov Other research has identified 2-amino-thiophene derivatives as promising hit compounds for developing new anti-leishmanial agents, with some showing IC50 values below 5 µM against both promastigote and amastigote forms of the parasite. ufpb.brresearchgate.netexlibrisgroup.com

Table 2: Summary of Antimicrobial Activity of Benzo[b]thiophene Analogues

Activity Type Target Organisms Key Findings Source
Antibacterial E. coli, P. aeruginosa, S. epidermatitis, B. subtilis Activity comparable to Ampicillin. tsijournals.com
Multidrug-resistant Staphylococcus aureus (MRSA) MIC value of 4 µg/mL for a lead compound. nih.gov
Antifungal A. niger, C. albicans Marked antifungal activity observed. tsijournals.com
Candida, Aspergillus, dermatophytes Broad-spectrum activity, including against fluconazole-resistant strains. researchgate.net
Anti-leishmanial Leishmania infantum, L. donovani, L. major EC50 values of 1.9 µM, 3.4 µM, and 6.7 µM, respectively, for a benzothiophene-flavonol. nih.gov

Anti-Inflammatory Activity Research

The benzo[b]thiophene core is integral to several compounds investigated for anti-inflammatory properties. nih.gov The aforementioned 5-LOX inhibitor, Zileuton, is a prime example of a benzo[b]thiophene derivative used as an anti-inflammatory agent. google.com The strategy of developing dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) is considered a promising approach for enhancing anti-inflammatory effects. researchgate.net Research in this area has led to the synthesis of novel benzo[b]thiophene derivatives that exhibit significant inhibition of LOX, suggesting their potential as next-generation anti-inflammatory drugs. researchgate.net The diverse biological activities attributed to the benzo[b]thiophene scaffold frequently include anti-inflammatory effects, highlighting its importance in this therapeutic area. ijpsjournal.com

Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds a key research focus. Tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their antioxidant potential. nih.gov Using the phosphomolybdenum method to determine total antioxidant capacity (TAC), studies have revealed that certain derivatives demonstrate significant antioxidant potency, comparable to the standard antioxidant ascorbic acid. nih.govnih.gov These findings suggest that such heterocycles could be promising candidates for therapeutic agents in managing oxidative stress-related conditions. nih.govnih.gov Further research into diarylamines containing the benzo[b]thiophene structure has also focused on evaluating their antioxidant properties through methods like free radical scavenging activity assays. scilit.com

Anticancer Activity Research (In vitro cytotoxicity, Apoptosis induction mechanisms)

The benzo[b]thiophene scaffold is present in a variety of molecules designed and evaluated for anticancer activity, targeting different mechanisms of cancer cell growth and survival. ijpsjournal.com

In vitro Cytotoxicity: Numerous studies have demonstrated the potent cytotoxic effects of benzo[b]thiophene analogues against various cancer cell lines.

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives significantly inhibited the proliferation of MDA-MB-231 human breast cancer cells. nih.govnih.gov

A series of nicotinonitrile-based derivatives showed remarkable cytotoxicity against MCF-7 (breast) and PC-3 (prostate) cancer cells, with IC50 values of 3.58 μM and 3.60 μM, respectively. researchgate.net

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block to create a library of compounds, twelve of which showed interesting antiproliferative activity against MCF-7 and HepG-2 (liver) cancer cells, with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com

A 5,12-dihydrobenzo[b]phenazine-6,11-dione derivative, synthesized from a naphthoquinone precursor, exhibited selective and potent cytotoxicity against the H460 human lung carcinoma cell line with an IC50 of 16.25 µM, outperforming the standard chemotherapeutic drug doxorubicin. ekb.eg

Apoptosis Induction Mechanisms: Beyond general cytotoxicity, research has delved into the specific mechanisms by which these compounds induce cancer cell death, with apoptosis being a primary focus.

The active benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative was found to promote apoptosis in MDA-MB-231 cells by inhibiting the RhoA/ROCK signaling pathway, which is crucial for cell proliferation, migration, and invasion. nih.govnih.gov

The most potent nicotinonitrile derivative significantly activated apoptosis in PC-3 cells, leading to a 34.21% increase in total apoptotic cell death compared to untreated control cells. researchgate.net

Flow cytometry analysis confirmed that a lead tetrahydrobenzo[b]thiophene compound induces apoptosis in MCF-7 cells, causing a significant 26.86% reduction in cell viability. mdpi.com

Table 3: Anticancer Activity of Selected Benzo[b]thiophene Derivatives

Derivative Class Cell Line(s) Activity Metric (IC50) Mechanism of Action Source
Benzo[b]phenazine-6,11-dione H460 (Lung) 16.25 µM Cytotoxicity ekb.eg
Nicotinonitrile-based MCF-7 (Breast), PC-3 (Prostate) 3.58 µM, 3.60 µM Cytotoxicity, Apoptosis Induction researchgate.net
Tetrahydrobenzo[b]thiophene MCF-7 (Breast), HepG-2 (Liver) 23.2 - 95.9 µM Cytotoxicity, Apoptosis Induction mdpi.com

Research into Neurodegenerative Disease Modulators (e.g., Alzheimer's disease related targets)

The benzo[b]thiophene scaffold has emerged as a promising structure for developing agents to diagnose and potentially treat neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov Research has focused on key pathological targets of AD, such as the aggregation of beta-amyloid (Aβ) plaques.

Novel benzo[b]thiophene derivatives have been synthesized and evaluated as potential imaging ligands for Aβ plaques using positron emission tomography (PET). nih.goviaea.org These compounds have demonstrated high binding affinities for both Aβ(1-40) and Aβ(1-42) aggregates, with Ki values as low as 0.28 nM. nih.goviaea.org

In addition to imaging, other derivatives have been developed as modulators of the Aβ aggregation process itself. A study of N-phenylbenzo[b]thiophene-2-carboxamide derivatives found that some compounds could inhibit Aβ42 aggregation in a concentration-dependent manner, while others surprisingly accelerated fibril formation. researchgate.netnih.gov Notably, two of the inhibitory compounds also offered significant neuroprotection to neuronal cells against Aβ42-induced toxicity. researchgate.netnih.gov

Another therapeutic strategy involves inhibiting the enzyme beta-secretase 1 (BACE1), which plays a critical role in the formation of Aβ peptides. Substituted benzo[b]thiophene scaffolds have been synthesized as precursors for constructing potential BACE1 inhibitors, representing another avenue of research for AD treatment. researchgate.net

Development of Antidepressant Agents

The benzo[b]thiophene core structure has been identified as a key pharmacophore in the development of novel antidepressant agents. researchgate.net A significant challenge with current antidepressant treatments, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), is their delayed onset of action. unav.edu To address this, research has focused on dual-action drugs that target multiple components of the serotonergic system.

New benzo[b]thiophene derivatives have been synthesized with a dual-action strategy, targeting both the serotonin transporter (SERT) and the 5-HT7 serotonin receptor. unav.edunih.gov The benzo[b]thiophene moiety itself has been specifically linked to the inhibition of serotonin reuptake. researchgate.netunav.edu In vivo studies using the forced swimming test, a common model for antidepressant activity, showed that selected dual-target compounds produced a significant antidepressant effect. unav.edunih.gov One compound was notably effective in reducing immobility time even after a single acute treatment, which suggests the potential for a rapid onset of action, a highly desirable feature for new antidepressants. unav.edunih.govfigshare.com

Advanced Materials Science Applications

The unique electronic and structural characteristics of this compound and its analogues have positioned them as significant compounds in advanced materials science. Their rigid, planar structure and electron-rich sulfur-containing aromatic system are key to their utility in a variety of applications, from organic electronics to catalysis.

Organic Semiconductor Research (e.g., for OFETs, OSCs, OLEDs)

Benzo[b]thiophene derivatives, particularly those based on the chemicalbook.combenzothieno[3,2-b] chemicalbook.combenzothiophene (BTBT) core, have emerged as high-performance organic semiconductors. mdpi.comacs.org These materials are actively researched for their application in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The fused aromatic ring system of the BTBT core facilitates strong π-orbital overlap in the solid state, which is crucial for efficient charge transport. mdpi.com

In the realm of OFETs, researchers have synthesized various solution-processable BTBT derivatives. mdpi.commdpi.com For instance, the introduction of different end-capping groups to the BTBT core allows for the tuning of its electronic properties and molecular packing, which in turn influences the device performance. mdpi.com Vapor-processed OFETs based on 2,7-diphenyl-BTBT have demonstrated high mobilities. acs.org The development of such materials is a step towards the realization of all-printed transistor arrays and flexible electronic circuits. acs.org

The following table summarizes the performance of some recently developed benzo[b]thiophene-based organic semiconductors in OFETs:

Compound NameDeposition MethodHole Mobility (cm²/Vs)On/Off Ratio
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneSolution Shearing0.005> 10⁶
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneSolution Shearing0.005> 10⁶
2,7-diphenyl-BTBTVapor-Processedup to 2.0-

Data compiled from multiple research sources. acs.orgmdpi.com

Hole-Transporting Material Development

Derivatives of benzo[b]thiophene, specifically benzodithiophene (BDT), have been identified as promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs). northwestern.eduresearchgate.netitmo.ru HTMs play a critical role in PSCs by efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, thereby enhancing the power conversion efficiency (PCE) of the solar cell. researchgate.net

Research has shown that novel HTMs incorporating a BDT core can lead to PSCs with PCEs comparable to or even exceeding those using the standard, more expensive HTM, spiro-OMeTAD. rsc.org For example, a study involving the substitution of the central pyrrole (B145914) ring in dithienopyrrole with a benzene ring to form a BDT core resulted in an increase in PCE from 15.6% to 18.1%. researchgate.net The design of these molecules, often featuring a donor-acceptor architecture, allows for the tuning of their energy levels to better match those of the perovskite active layer, facilitating efficient charge transfer. itmo.rursc.org

Key findings in the development of BDT-based HTMs are highlighted in the table below:

HTM Core StructureKey FeatureAchieved Power Conversion Efficiency (PCE)
Benzodithiophene (BDT)Enhanced hole mobility and energy level alignmentup to 18.1%
BDT with tetra- and di-triphenyl amine donorsSuitable thermal, optical, and electrochemical propertiesup to 7.59% in Sn-based PSCs
BDT-based conjugated polymersDopant-free applicationup to 18.7%

This table summarizes findings from various studies on BDT-based hole-transporting materials. northwestern.eduitmo.ruresearchgate.net

Catalysis Research (e.g., anode catalysts in fuel cells)

The application of benzo[b]thiophene derivatives in catalysis is an area of growing interest. While research into their direct use as anode catalysts in fuel cells is still emerging, the inherent electronic properties of these sulfur-containing heterocycles make them intriguing candidates for such applications. The sulfur atom can play a role in the catalytic cycle, and the aromatic system can be functionalized to enhance catalytic activity and stability.

Palladium-catalyzed reactions are frequently employed in the synthesis of functionalized benzo[b]thiophene 1,1-dioxides. acs.orgacs.org These synthetic methodologies are crucial for creating a library of derivatives that can then be screened for various catalytic applications. For instance, the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides a route to π-conjugated frameworks with potential applications in materials science. acs.org

Studies in Self-Organized Materials for Advanced Electronic Applications

The ability of benzo[b]thiophene derivatives to self-assemble into highly ordered structures is being harnessed for the development of advanced electronic materials. informahealthcare.com These self-organizing materials are of particular interest for high-frequency applications, such as those in the gigahertz (GHz) range. researchgate.netresearchgate.net

Recent research has focused on the synthesis of novel liquid crystal compounds derived from benzo[b]thiophene cores. researchgate.net By varying the terminal groups and lateral substituents on the benzo[b]thiophene scaffold, researchers can control the mesomorphic properties of the resulting liquid crystals. researchgate.net Compounds that exhibit high birefringence and polarizability are particularly sought after for their potential in microwave device fabrication. researchgate.net

Furthermore, the conjugation of the organic semiconductor chemicalbook.combenzothieno[3,2-b] chemicalbook.com-benzothiophene (BTBT) with self-assembling peptides has led to the creation of conductive hydrogels. mdpi.com In these systems, the peptide component drives the self-assembly into a fibrillar network through hydrogen bonding, while the BTBT units form π-π stacks, creating pathways for electrical conductivity. mdpi.com Such materials hold promise for applications in organic electronics and bioelectronics. mdpi.com

Research in Agrochemicals and Dye Chemistry

The benzo[b]thiophene scaffold is a versatile building block in the synthesis of both agrochemicals and dyes. chemicalbook.com

In the field of agrochemicals, various derivatives of benzo[b]thiophene have been investigated for their potential as pesticides, fungicides, and herbicides. chemicalbook.com

In dye chemistry, benzo[b]thiophene derivatives serve as important precursors for the synthesis of thioindigo (B1682309) and azo disperse dyes. chemicalbook.comwikipedia.org The heterocyclic nature of the thiophene ring in these dyes can lead to desirable properties such as a deepening of color and good sublimation fastness on synthetic fibers like polyester (B1180765). tubitak.gov.trsapub.org For example, monoazo disperse dyes synthesized from the diazotization and coupling of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with N-arylmaleimides have been shown to produce light pink to reddish pink shades on polyester fabric with excellent fastness properties. tubitak.gov.tr

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Regioselective Functionalization

Future synthetic research will likely focus on developing novel strategies for the precise and controlled functionalization of the Benzo[b]thiophene-4-ethanol core. While classical methods like Friedel-Crafts acylation often suffer from poor regioselectivity, modern transition-metal-catalyzed C-H functionalization offers a powerful alternative for creating diverse analogues. nih.govmdpi.com

Key research avenues include:

Directed C-H Activation : The hydroxyl group of the ethanol (B145695) substituent could be transformed into a directing group to guide metal catalysts to specific positions on the aromatic rings. This approach allows for the introduction of new functional groups with high precision, avoiding the multi-step processes of classical synthesis. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling : Palladium-catalyzed reactions, such as intramolecular oxidative C-H functionalization, can be used to construct complex, multi-substituted benzo[b]thiophenes. nih.gov Adapting these methods to this compound would enable the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

One-Pot Procedures : The development of one-pot, multi-step reactions, such as sequential acid-catalyzed propargylation followed by base-mediated cycloisomerization, can provide efficient access to highly substituted benzo[b]thiophenes. researchgate.net Applying this to precursors of this compound could streamline the synthesis of novel analogues.

Table 1: Potential Regioselective Functionalization Strategies
StrategyDescriptionPotential Application to this compoundReference
Transition Metal-Catalyzed C-H ActivationDirectly converts C-H bonds to C-C or C-X bonds, offering high atom economy and novel bond formations.Functionalization at positions 2, 3, 5, 6, or 7 by selecting appropriate catalysts and directing groups derived from the 4-ethanol moiety. nih.govresearchgate.net
Electrophilic CyclizationAn environmentally benign method using safe and inexpensive reagents to construct the benzo[b]thiophene ring system.Synthesis of 2,3-disubstituted this compound precursors under mild conditions using ethanol as a green solvent. uwf.edu
Aryne Reaction ChemistryA one-step intermolecular reaction of arynes with alkynyl sulfides to afford a wide range of substituted benzo[b]thiophenes.Rapid synthesis of diverse this compound analogues from readily available starting materials. rsc.org

Exploration of this compound in Multicomponent Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. The this compound molecule is an ideal candidate for inclusion in MCRs, with its hydroxyl group serving as a key point for derivatization.

Future work could explore:

Four-Component Synthesis : Encapsulated reagents can be used to overcome compatibility issues in MCRs, enabling the synthesis of complex thiophene (B33073) and benzothiophene (B83047) derivatives in a single operation. dntb.gov.ua

Building Block for Diversity : The ethanol moiety can participate in reactions such as esterifications or etherifications as part of a larger MCR sequence, allowing for the rapid generation of libraries of compounds with varied physicochemical properties.

Flow Chemistry Integration : Combining MCRs with continuous flow chemistry could enable the automated, high-throughput synthesis of this compound derivatives for screening in drug discovery or materials science applications.

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes

A deeper understanding of the photophysical properties and molecular dynamics of this compound is crucial for its application in areas like organic electronics. Advanced spectroscopic techniques can provide unprecedented insight into these processes.

Emerging research directions include:

Femtosecond Transient Absorption Spectroscopy : This technique can be used to study the excited-state dynamics of this compound and its derivatives. chemrxiv.org Understanding the relaxation pathways, including intersystem crossing to triplet states, is vital for designing molecules for applications like organic light-emitting diodes (OLEDs). chemrxiv.org

Photoelectron Spectroscopy : For applications in thin-film devices, techniques like X-ray and UV photoelectron spectroscopy can elucidate the growth dynamics and molecular orientation of this compound on substrates such as gold. nih.gov This is critical for optimizing device performance.

Computational Spectroscopy : Combining experimental spectroscopy with quantum-chemical calculations, such as Density Functional Theory (DFT), can help assign spectral features and unravel complex electronic relaxation pathways upon light absorption. chemrxiv.orgnih.gov

In Silico Guided Drug Design and Materials Discovery

Computational modeling is an indispensable tool in modern chemistry for accelerating the discovery of new drugs and materials. researchgate.netijpsjournal.com An in silico approach can guide the rational design of this compound derivatives with optimized properties.

The typical workflow involves:

Target Identification : Based on the known biological activities of the broader benzothiophene class, potential protein targets are selected.

Molecular Docking : The 3D structure of this compound and its virtual derivatives are docked into the active site of the target protein to predict binding affinity and orientation. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are performed to analyze the stability of the ligand-protein complex and characterize key interactions over time. nih.gov

ADMET Prediction : The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising candidates are predicted to assess their drug-likeness. nih.govresearchgate.net

Table 2: In Silico Workflow for this compound Derivatives
StepTechniqueObjectiveReference
1. Virtual Library GenerationCombinatorial Chemistry SoftwareCreate a diverse set of virtual derivatives by modifying the ethanol group and the benzo[b]thiophene core. researchgate.net
2. Binding Mode PredictionMolecular DockingPredict how derivatives bind to biological targets and estimate binding affinity. nih.govnih.gov
3. Stability and Interaction AnalysisMolecular Dynamics (MD) SimulationsEvaluate the stability of the compound in the binding pocket and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
4. Pharmacokinetic ProfilingADMET Prediction ModelsAssess drug-like properties such as oral bioavailability, metabolic stability, and potential toxicity. researchgate.netresearchgate.net

Investigation of New Biological Targets and Pathways

The benzo[b]thiophene scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. ijpsjournal.comktu.edunih.gov This suggests that this compound and its derivatives are promising candidates for exploring novel biological targets.

Future research should focus on:

Targeting Drug-Resistant Pathogens : New benzo[b]thiophene acylhydrazones have shown activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com Derivatives of this compound could be synthesized and screened against other resistant bacterial and fungal strains.

Cancer-Related Pathways : Specific benzo[b]thiophene derivatives have been identified as potent inhibitors of STAT3, a key protein in cancer cell proliferation and survival. nih.gov The unique structure of this compound could be exploited to design novel STAT3 inhibitors or target other cancer-related pathways.

Neurodegenerative Diseases : Given that some thiophene-benzothiazepine hybrids show selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, derivatives of this compound could be investigated as potential neuroprotective agents. mdpi.comnih.gov

Table 3: Potential New Biological Targets for this compound Derivatives
Therapeutic AreaPotential TargetRationaleReference
OncologySTAT3 (Signal Transducer and Activator of Transcription 3)The benzo[b]thiophene 1,1-dioxide scaffold has yielded potent STAT3 inhibitors, suggesting the core is suitable for targeting this pathway. nih.gov
Infectious DiseaseBacterial or Fungal EnzymesBenzo[b]thiophene acylhydrazones are effective against multidrug-resistant S. aureus. nih.govmdpi.com
NeurodegenerationButyrylcholinesterase (BChE)Thiophene-containing heterocyclic compounds have shown selective BChE inhibition, relevant to Alzheimer's disease pathology. mdpi.comnih.gov
Inflammatory DiseasePro-inflammatory Genes (e.g., COX-2, iNOS)Certain benzo[b]thiophene derivatives have been shown to reduce inflammatory responses by inhibiting the expression of pro-inflammatory genes. oiccpress.com

Integration of this compound into Hybrid Material Systems

The development of hybrid systems, where a core molecule is combined with other chemical entities, is a promising strategy for creating advanced materials with enhanced or novel properties. The reactive ethanol group makes this compound an excellent building block for such systems.

Future avenues for exploration include:

Hybrid Molecular Design : Fusing the this compound scaffold with other pharmacophores, such as isatin, can create hybrid molecules with synergistic or enhanced biological activity, for instance, as antitubercular agents. nih.gov

Polymer Functionalization : The hydroxyl group can be used to covalently attach the molecule to polymer backbones. This could be used to create fluorescent polymers for sensing applications or to develop materials with specific electronic properties.

Metal-Organic Frameworks (MOFs) : The ethanol moiety can be modified to act as a linker for the construction of MOFs. These materials could have applications in gas storage, catalysis, or as sensors, leveraging the inherent electronic properties of the benzo[b]thiophene core.

Schiff Base and Metal Complexes : The creation of Schiff base ligands from benzo[b]thiophene precursors and their subsequent complexation with metal ions (e.g., Ni(II), Mn(II)) has been shown to produce compounds with potent antioxidant, antimicrobial, and anti-inflammatory activities. rsc.org Applying this to this compound could yield novel bioactive metal complexes.

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and purification methods for synthesizing Benzo[b]thiophene-4-ethanol?

  • Methodological Answer : High-purity solvents like acetonitrile (ACN) and Milli-Q water are critical for minimizing side reactions. Post-synthesis purification often involves column chromatography with silica gel, followed by recrystallization using ethanol or methanol. Solvent selection should align with the compound’s polarity and stability, as demonstrated in studies using DDQ-mediated coupling reactions .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the core structure. Mass spectrometry (MS) provides molecular weight confirmation. Infrared (IR) spectroscopy can identify functional groups (e.g., hydroxyl or thiophene rings). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. What are the common challenges in achieving high yields during synthesis, and how can they be addressed?

  • Methodological Answer : Low yields often stem from competing side reactions or incomplete coupling. Optimizing reaction parameters—such as temperature (e.g., 80–100°C for DDQ-mediated reactions), acid additives (e.g., trifluoroacetic acid), and stoichiometry of oxidizing agents—can improve efficiency. Monitoring via thin-layer chromatography (TLC) helps track reaction progress .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in oxidative coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) and oxidation potentials to predict coupling reactivity. For example, DDQ-mediated reactions correlate with the energy gap between the highest occupied molecular orbital (HOMO) of the substrate and the lowest unoccupied molecular orbital (LUMO) of DDQ. Experimental validation via cyclic voltammetry or UV-Vis spectroscopy is recommended .

Q. What mechanistic insights explain unexpected byproducts in Mannich reactions involving Benzo[b]thiophene derivatives?

  • Methodological Answer : Unexpected products, such as spirocyclic compounds, may arise from spontaneous deamination or Diels-Alder dimerization. Mechanistic studies using EPR spectroscopy can detect radical intermediates, while NMR kinetics reveal reaction pathways. For example, Mannich reactions with formaldehyde and amines may deviate due to steric effects or electronic destabilization .

Q. How can researchers reconcile discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. Strategies include:

  • Repeating measurements under dry, inert conditions.
  • Using deuterated solvents to eliminate interference.
  • Comparing data with structurally analogous compounds (e.g., benzo[b]furan derivatives) .

Data-Driven Considerations

Parameter Typical Values/Techniques Relevance
Oxidation Potential (E_ox)1.2–1.5 V (vs. SCE)Predicts DDQ-mediated coupling efficiency
Solvent Polarity (ET(30))ACN: 46.0; DCM: 41.1; Toluene: 33.9Guides solvent selection for solubility and reaction kinetics
IR Absorption (ν C=S)680–720 cm⁻¹Confirms thiophene ring integrity

Emerging Research Directions

Q. Can biocatalytic methods offer sustainable alternatives for synthesizing this compound?

  • Methodological Answer : Enzymatic approaches using oxidoreductases or engineered microbes show promise for greener synthesis. Key challenges include optimizing enzyme-substrate compatibility and scaling up biotransformations in aqueous or solvent-free systems. Recent studies highlight immobilized enzymes in ionic liquids as a viable strategy .

Q. How do steric and electronic effects influence the regioselectivity of functionalization reactions?

  • Methodological Answer : Steric hindrance at the 4-ethanol group directs electrophilic substitution to the 2-position of the thiophene ring. Electronic effects are probed via Hammett plots or substituent-dependent NMR chemical shifts. Computational modeling (e.g., molecular electrostatic potential maps) further elucidates reactivity patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.